3-(4-chlorophenyl)-2-ethyl-7-(5-ethyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound notable for its potential applications in medicinal chemistry. This compound features a unique structural arrangement that integrates multiple aromatic and heteroaromatic systems, which may contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 405.8 g/mol .
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. The presence of both chlorophenyl and triazole moieties enhances its potential as a bioactive agent. It has been synthesized for research purposes and is not intended for therapeutic applications in humans or animals.
The synthesis of 3-(4-chlorophenyl)-2-ethyl-7-(5-ethyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions that incorporate various reagents and conditions.
The molecular structure of 3-(4-chlorophenyl)-2-ethyl-7-(5-ethyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can be represented as follows:
CCCCC1=NC(=NN1)N2C=CC3=C(C2=O)C=NC4=C(C(=NN34)C)C5=CC=C(C=C5)Cl
The structure features a central pyrazolo-pyrimidine core with substituents that include a chlorophenyl group and an ethyl-substituted triazole ring, contributing to its complexity and potential reactivity.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or specificity for certain targets.
The mechanism of action for compounds like 3-(4-chlorophenyl)-2-ethyl-7-(5-ethyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves interaction with specific biological targets such as enzymes or receptors:
Quantitative structure–activity relationship studies can provide insights into how structural modifications impact biological activity.
The physical and chemical properties of 3-(4-chlorophenyl)-2-ethyl-7-(5-ethyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one are significant for understanding its behavior in various environments:
These properties affect the compound's bioavailability and distribution within biological systems.
The compound is primarily utilized in scientific research settings focusing on:
Research into this compound may lead to significant advancements in pharmacology and therapeutic development due to its complex structure and potential bioactivity.
CAS No.: 27542-17-2
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2